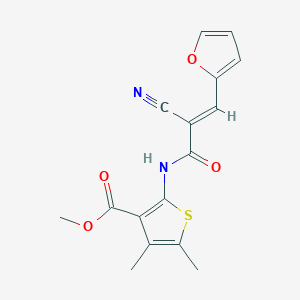

(E)-methyl 2-(2-cyano-3-(furan-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate

カタログ番号 B2442465

CAS番号:

468749-10-2

分子量: 330.36

InChIキー: LLPSDOLTRBVGNJ-YRNVUSSQSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

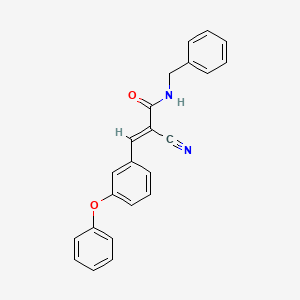

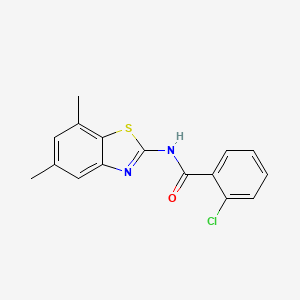

“(E)-methyl 2-(2-cyano-3-(furan-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate” is a complex organic compound. It contains functional groups such as ester, nitrile, and amide, and it also includes furan and thiophene rings .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of E‐2‐cyano‐3(furan‐ 2‐yl) acrylamide under microwave radiation (55 W) has been described . Another method involves the use of B-containing hydrotalcites to catalyze the synthesis of 3-(furan-2- yl)acrylonitrile derivatives via Knoevenagel condensation .Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate has been reported . All non-H atoms except for the ethyl fragment lie nearly in the same plane .Chemical Reactions Analysis

The enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide by marine and terrestrial fungi has been reported, and the absolute configuration of ®-2-cyano-3-(furan-2-yl) propanamide was determined by calculations of electronic circular dichroism (ECD) spectra .科学的研究の応用

- The conjugated structure of this compound makes it suitable for organic electronic devices. It can be used in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). Its electron-accepting properties contribute to charge transport and energy conversion efficiency .

- As an electron acceptor, this compound can be incorporated into organic solar cells. Its absorption in the visible range and good electron mobility make it a potential candidate for improving the performance of bulk heterojunction solar cells .

- The presence of the cyano group and the furan moiety suggests potential sensing applications. Researchers can explore its use as a fluorescent probe or electrochemical sensor for detecting specific analytes .

- Investigate its interactions with biomolecules (e.g., proteins, nucleic acids) for drug delivery or bioimaging purposes. The furan ring may facilitate cellular uptake .

- Recent studies have focused on the enantioselective reduction of related compounds. For example, marine and terrestrial fungi have been used for the ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide, yielding ®-2-cyano-3-(furan-2-yl) propanamide .

- Explore its self-assembly behavior, crystal structures, and supramolecular interactions. Investigate its potential as a building block for functional materials .

- Use computational methods to predict its electronic properties, vibrational spectra, and optical behavior. Experimental studies can validate these predictions .

- Incorporate this compound into polymer matrices to enhance their properties (e.g., thermal stability, mechanical strength). Investigate its compatibility with various polymer backbones .

Organic Electronics and Optoelectronics

Photovoltaic Materials

Chemical Sensors

Biological Applications

Enantioselective Synthesis

Materials Chemistry

Computational Chemistry and Spectroscopy

Polymer Chemistry

特性

IUPAC Name |

methyl 2-[[(E)-2-cyano-3-(furan-2-yl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4S/c1-9-10(2)23-15(13(9)16(20)21-3)18-14(19)11(8-17)7-12-5-4-6-22-12/h4-7H,1-3H3,(H,18,19)/b11-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPSDOLTRBVGNJ-YRNVUSSQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)NC(=O)C(=CC2=CC=CO2)C#N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=C1C(=O)OC)NC(=O)/C(=C/C2=CC=CO2)/C#N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-methyl 2-(2-cyano-3-(furan-2-yl)acrylamido)-4,5-dimethylthiophene-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

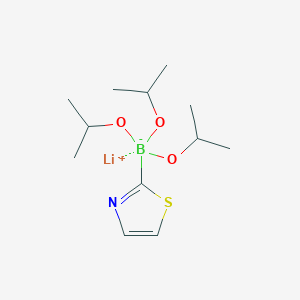

Lithium triisopropoxy(thiazol-2-yl)borate

1393823-02-3

![2,4-dimethyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2442382.png)

![1-{3-[(5-bromo-1-propionyl-2,3-dihydro-1H-indol-6-yl)sulfonyl]propanoyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B2442385.png)

![methyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2442386.png)

![(E)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-(3-methylphenyl)prop-2-enenitrile](/img/structure/B2442390.png)

![1-((1R,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2442394.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-isopropylphenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2442396.png)

![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide](/img/structure/B2442400.png)

![(2Z)-7-[[bis(2-methoxyethyl)amino]methyl]-6-hydroxy-2-[(5-methylfuran-2-yl)methylidene]-1-benzofuran-3-one](/img/structure/B2442403.png)

![(2E,NZ)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2442404.png)